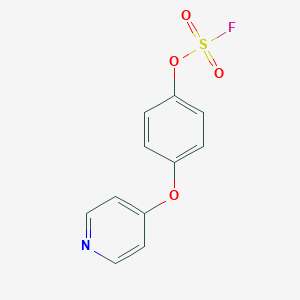

4-(4-Fluorosulfonyloxyphenoxy)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluorosulfonyloxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-9(2-4-11)16-10-5-7-13-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRRGELJMBGTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorosulfonyloxyphenoxy Pyridine and Its Derivatives

Established Strategies for Phenoxypyridine Core Construction

The formation of the diaryl ether linkage in phenoxypyridines is a key synthetic challenge. Established methods primarily rely on intermolecular etherification approaches, while intramolecular cyclization routes offer an alternative strategy for constructing the pyridine (B92270) ring with the phenoxy substituent already in place.

Intermolecular Etherification Approaches

Intermolecular etherification strategies involve the coupling of a pre-formed pyridine derivative with a phenol (B47542) derivative. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are the most prominent methods in this category.

Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the reaction of a halopyridine, activated by an electron-withdrawing group, with a phenoxide. The pyridine ring's inherent electron deficiency facilitates nucleophilic attack, particularly at the 2- and 4-positions. For the synthesis of 4-phenoxypyridine (B1584201) derivatives, a 4-halopyridine is treated with a substituted phenol in the presence of a base. The reaction proceeds through a Meisenheimer intermediate. nih.gov The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the electronic properties of both the pyridine and the phenol.

| Reactants | Base | Solvent | Conditions | Product | Ref |

| 4-Chloropyridine | K₂CO₃ | DMF | 120 °C | 4-Phenoxypyridine | acs.org |

| 4-Fluoropyridine | NaH | THF | Reflux | 4-(4-Nitrophenoxy)pyridine | nih.gov |

| 4-Bromopyridine | Cs₂CO₃ | Dioxane | 100 °C | 4-(4-Methoxyphenoxy)pyridine | acs.org |

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org In the context of phenoxypyridine synthesis, it involves the coupling of a halopyridine with a phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgnih.gov While effective, traditional Ullmann conditions can be harsh. Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.org

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature | Ref |

| 4-Iodopyridine | Phenol | CuI | K₂CO₃ | Pyridine | 150 °C | organic-chemistry.org |

| 4-Bromopyridine | 4-Methoxyphenol | Cu₂O | Cs₂CO₃ | NMP | 180 °C | mdpi.com |

| 4-Chloropyridine | 4-Nitrophenol | Cu(OAc)₂ | K₃PO₄ | DMSO | 130 °C | nih.gov |

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile and milder alternative to the Ullmann reaction for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org This methodology employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols or phenols. wikipedia.orgyoutube.com The reaction generally proceeds under basic conditions and offers a broad substrate scope and functional group tolerance. libretexts.org

| Aryl Halide/Triflate | Phenol | Catalyst | Ligand | Base | Solvent | Ref |

| 4-Bromopyridine | Phenol | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | organic-chemistry.org |

| 4-Chloropyridine | 4-Fluorophenol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | researchgate.net |

| 4-Pyridyl Triflate | 4-Hydroxyphenol | PdCl₂(dppf) | dppf | NaOtBu | THF | organic-chemistry.org |

Intramolecular Cyclization Routes for Pyridine Ring Formation

An alternative to forming the ether bond is to construct the pyridine ring itself from precursors that already contain the phenoxy moiety. These methods often rely on condensation reactions to build the heterocyclic ring.

Hantzsch-type Pyridine Synthesis: The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. fiveable.meacs.orgwikipedia.orgambeed.com To synthesize a phenoxypyridine derivative, one of the starting materials can be modified to include the phenoxy group. For instance, a phenoxy-substituted aldehyde or β-ketoester can be employed. taylorfrancis.comeurekaselect.com This approach allows for the introduction of various substituents on the pyridine ring in a single step. bohrium.comresearchgate.net

| Aldehyde | β-Ketoester | Nitrogen Source | Key Feature | Ref |

| 4-Phenoxybenzaldehyde | Ethyl acetoacetate | NH₄OAc | Phenoxy group on aldehyde | wikipedia.org |

| Benzaldehyde | Ethyl 4-phenoxyacetoacetate | NH₃ | Phenoxy group on β-ketoester | fiveable.me |

| Formaldehyde | Ethyl acetoacetate, Ethyl 4-phenoxyacetoacetate | NH₄OAc | Asymmetric Hantzsch with one phenoxy-substituted component | taylorfrancis.com |

Multi-component Reactions (MCRs): Beyond the classical Hantzsch synthesis, a variety of other multi-component reactions have been developed for the efficient synthesis of highly substituted pyridines. bohrium.comresearchgate.netacsgcipr.orgdntb.gov.ua These reactions offer high atom economy and procedural simplicity. By carefully selecting the starting materials, a phenoxy group can be incorporated into the final pyridine product. For example, a [4+2] cycloaddition of vinylallenes with sulfonyl cyanides can produce highly substituted pyridines, where one of the substituents could be a phenoxy group or a precursor. acs.org

Introduction of the Fluorosulfonyloxy Moiety

The introduction of the fluorosulfonyloxy group is typically achieved in the final steps of the synthesis, starting from a phenolic precursor, such as 4-(4-hydroxyphenoxy)pyridine.

Direct Sulfonylation Reactions on Phenolic Precursors

The most direct method for installing the fluorosulfonyloxy group is the reaction of a phenol with a suitable fluorosulfonylating agent. Sulfuryl fluoride (B91410) (SO₂F₂) is a common reagent for this transformation. researchgate.netacs.org The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. researchgate.net Due to the gaseous nature of SO₂F₂, alternative reagents that generate it in situ or serve as surrogates have been developed. bohrium.comorganic-chemistry.orgacs.orgsim2.be For instance, 1,1'-sulfonyldiimidazole (B1293689) can be used as a precursor to generate SO₂F₂. bohrium.comacs.orgsim2.be

| Phenolic Precursor | Fluorosulfonylating Agent | Base | Solvent | Conditions | Product | Ref |

| 4-Hydroxyphenol | SO₂F₂ | Et₃N | Acetonitrile | 0 °C to rt | 4-Fluorosulfonyloxyphenol | acs.orgresearchgate.net |

| 4-Hydroxyphenol | 1,1'-Sulfonyldiimidazole/HF | DBU | CH₂Cl₂ | rt | 4-Fluorosulfonyloxyphenol | bohrium.comacs.orgsim2.be |

| 4-Hydroxyphenol | N-Fluorobenzenesulfonimide/KF | K₂CO₃ | Acetonitrile | rt | 4-Benzenesulfonyloxyphenol | chempap.org |

Strategies for Activating Hydroxyl Groups for Sulfonate Ester Formation

The formation of a sulfonate ester from a phenol inherently requires the activation of the hydroxyl group. researchgate.netperiodicchemistry.com The most common strategy is deprotonation with a base to form the corresponding phenoxide. The choice of base is crucial and can range from organic amines like triethylamine (B128534) to stronger bases like sodium hydride, depending on the acidity of the phenol and the reactivity of the electrophile. youtube.com In addition to direct deprotonation, other activating agents can be employed, although these are less common for the synthesis of fluorosulfates from phenols. For other sulfonate esters, activating agents such as strong acids can be used to protonate the hydroxyl group of an alcohol, making it a better leaving group, but this is not applicable to the direct sulfonylation of phenols. google.com

Novel Synthetic Routes and Catalytic Approaches for 4-(4-Fluorosulfonyloxyphenoxy)pyridine Analogs

Recent advances in organic synthesis have led to the development of novel and more efficient methods for the construction of substituted pyridines and the introduction of the fluorosulfonyloxy group.

Transition-metal-catalyzed C-H activation and functionalization reactions offer new avenues for the synthesis of functionalized pyridines. researchgate.net For instance, a palladium-catalyzed C-H arylation could potentially be used to form the phenoxypyridine core. Cobalt-catalyzed [2+2+2] cycloadditions of diynes with nitriles provide a powerful method for constructing highly substituted pyridine rings. rsc.org

In the realm of introducing the fluorosulfonyloxy group, the development of solid, stable fluorosulfonylating reagents, such as fluorosulfuryl imidazolium (B1220033) triflates, has simplified the handling of these reactive species. researchgate.net Furthermore, photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals, which can then be trapped by various nucleophiles, opening up new possibilities for the synthesis of sulfonate esters. chemrxiv.orgnih.gov These novel catalytic approaches often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods, paving the way for the synthesis of a diverse range of 4-(4-fluorosulfonyloxyphenoxy)pyridine analogs.

Transition Metal-Catalyzed Coupling Reactions for Pyridine C-C and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-O bonds in the synthesis of complex molecules like 4-(4-fluorosulfonyloxyphenoxy)pyridine. The key diaryl ether bond in this compound is typically formed through well-established methods such as the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-O bond formation.

The Ullmann condensation , one of the oldest methods for forming diaryl ethers, traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgnih.gov In the context of synthesizing the target molecule's core, this would involve the coupling of a 4-halopyridine with 4-hydroxyphenyl fluorosulfate (B1228806) or, more commonly, coupling 4-halopyridine with hydroquinone (B1673460) followed by subsequent functionalization. Modern variations of the Ullmann reaction often employ copper(I) salts, such as CuI, along with ligands like diamines or phenanthroline to facilitate the reaction at lower temperatures and with better yields. wikipedia.orgthermofisher.com The use of microwave irradiation has also been shown to accelerate the Ullmann reaction significantly. researchgate.net

The Buchwald-Hartwig cross-coupling reaction , which utilizes palladium catalysts, has emerged as a more versatile and milder alternative to the Ullmann reaction for diaryl ether synthesis. rsc.org This methodology allows for the coupling of a broader range of aryl halides and phenols with high functional group tolerance. The catalytic cycle typically involves a Pd(0) species, a biarylphosphine ligand, and a base. For the synthesis of a 4-phenoxypyridine scaffold, a 4-halopyridine can be coupled with a suitably protected or functionalized phenol.

The following table summarizes typical conditions for these transition metal-catalyzed C-O coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Ullmann Condensation | CuI, Cu(0) | 1,10-Phenanthroline, N,N-dimethylglycine | K2CO3, Cs2CO3 | DMF, Dioxane | 100-210 °C | wikipedia.orgrsc.org |

| Buchwald-Hartwig Coupling | Pd(OAc)2, Pd2(dba)3 | Biarylphosphines (e.g., BINAP, XPhos) | NaOtBu, K3PO4 | Toluene, Dioxane | 80-110 °C | rsc.org |

Beyond C-O bond formation, palladium-catalyzed reactions like the Suzuki coupling are instrumental in creating C-C bonds to produce substituted pyridine derivatives, which can then be elaborated into more complex structures. nih.gov

C-H Functionalization Strategies at Pyridine and Phenoxy Moieties

Direct C-H functionalization has become an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials, thus improving atom economy. nih.govrsc.org For a molecule like 4-(4-fluorosulfonyloxyphenoxy)pyridine, C-H functionalization can be envisioned on either the pyridine or the phenoxy ring to introduce further diversity.

The C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring. However, significant progress has been made in the regioselective functionalization of pyridines. nih.gov Transition metal-catalyzed methods, often using palladium, rhodium, or iridium, can direct the substitution to specific positions. For a 4-substituted pyridine, functionalization would likely occur at the C-2 or C-3 positions. The choice of directing group is crucial for achieving high regioselectivity.

On the phenoxy moiety, C-H functionalization can be directed by the ether oxygen. Iron-catalyzed carbene-transfer reactions, for example, can introduce new functional groups into electron-rich aromatic rings. mdpi.com Photoredox catalysis has also emerged as a powerful tool for C-H functionalization under mild conditions, often utilizing radical intermediates. acs.org

The following table provides examples of C-H functionalization reactions applicable to pyridine and phenoxy systems.

| Reaction Type | Catalyst/Reagent | Target Moiety | Position of Functionalization | Reference |

| Directed C-H Arylation | Pd(OAc)2 | Pyridine | C-2 or C-3 (with directing group) | nih.gov |

| C-H Borylation | Iridium complexes | Pyridine | C-3 | nih.gov |

| Minisci-type Radical Alkylation | Photoredox catalyst | Pyridine | C-2 | acs.org |

| Iron-Catalyzed C-H Insertion | Iron porphyrin complexes | Phenoxy | Ortho to the ether linkage | mdpi.com |

Stereoselective and Regioselective Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of 4-(4-fluorosulfonyloxyphenoxy)pyridine with specific stereochemistry or regiochemistry requires precise control over the reaction conditions and choice of reagents.

Regioselectivity in the synthesis of substituted phenoxypyridines is often dictated by the inherent reactivity of the pyridine ring and the nature of the synthetic method. In nucleophilic aromatic substitution (SNAr) reactions on halopyridines, the substitution generally occurs at the C-2 and C-4 positions due to the stabilization of the Meisenheimer intermediate by the nitrogen atom. nih.govechemi.com This makes the synthesis of 4-phenoxypyridine from 4-halopyridines a regioselective process. When introducing substituents to an existing 4-phenoxypyridine scaffold, the directing effects of both the phenoxy group and the pyridine nitrogen must be considered.

Stereoselective synthesis becomes important when introducing chiral centers into the molecule, for instance, by modifying the phenoxy or pyridine rings with chiral substituents. Asymmetric catalysis is a key approach to achieve high enantioselectivity. For example, chiral pyridine derivatives can be synthesized through the copper-catalyzed asymmetric alkylation of alkenyl pyridines. nih.gov Similarly, stereoselective reductions of substituted pyridines can lead to chiral piperidines. While direct asymmetric synthesis of chiral 4-phenoxypyridine derivatives is less commonly reported, the synthesis of chiral building blocks that are subsequently coupled to form the diaryl ether is a viable strategy.

Recent advances in catalysis have enabled highly regioselective and, in some cases, stereoselective functionalizations. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine derivatives. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Related Compounds

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of phenoxypyridine derivatives, several green chemistry approaches have been explored.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyridine derivatives, including the Ullmann condensation to form diaryl ethers. researchgate.netresearchgate.netnih.gov The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts.

The use of more environmentally benign solvents or even solvent-free conditions is another key aspect of green chemistry. For example, some C-O coupling reactions have been developed to proceed in water, a significant improvement over traditional organic solvents. nih.gov

Catalysis with earth-abundant metals is also a growing area of interest. While palladium has been a workhorse in cross-coupling chemistry, its cost and toxicity are concerns. The development of catalysts based on more abundant and less toxic metals like copper and iron for C-O bond formation is an active area of research. nih.gov Nano-catalysts, which can offer high activity and recyclability, are also being explored for diaryl ether synthesis. nih.gov

The principles of green chemistry also encourage the use of atom-economical reactions like C-H functionalization, which, as discussed in section 2.3.2, avoids the generation of waste from pre-functionalized starting materials.

The following table highlights some green chemistry approaches relevant to the synthesis of phenoxypyridine-related compounds.

| Green Chemistry Approach | Specific Method | Advantages | Reference |

| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, improved yields | researchgate.netresearchgate.netnih.gov |

| Greener Solvents | Reactions in water | Reduced environmental impact | nih.gov |

| Sustainable Catalysts | Copper or iron catalysis, nano-catalysts | Lower cost, reduced toxicity, recyclability | nih.gov |

| Atom Economy | Direct C-H functionalization | Reduced waste, fewer synthetic steps | nih.govrsc.org |

Reactivity and Mechanistic Studies of 4 4 Fluorosulfonyloxyphenoxy Pyridine

Chemical Transformations Involving the Fluorosulfonyloxy Group

The aryl fluorosulfate (B1228806) moiety (–OSO₂F) is a versatile functional group characterized by its latent reactivity. While generally stable under many conditions, including neutral or acidic aqueous environments, the sulfur(VI) center is electrophilic and can engage in reactions with various nucleophiles. enamine.netnih.gov This reactivity is central to its application in forming covalent linkages.

The fluorosulfonyloxy group functions as a competent leaving group in nucleophilic substitution reactions. The sulfur atom in aryl fluorosulfates is electrophilic, though its reactivity is attenuated compared to analogous aryl sulfonyl fluorides due to oxygen-mediated resonance stabilization. nih.govacs.org Despite this inherent stability, it undergoes chemoselective reactions with specific nucleophiles, a characteristic harnessed in covalent inhibitor design and chemical biology. enamine.netnih.gov

The primary mode of reaction involves nucleophilic attack at the sulfur atom, leading to the displacement of the fluoride (B91410) ion. This process is a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their reliability and high yield. nih.govmeliusorganics.com The reaction can be catalyzed or proceed when the nucleophile is sufficiently activated. For instance, in biological systems, the local protein environment can significantly enhance the reaction rate; proximal basic amino acid residues can activate a nucleophilic side chain, and hydrogen bonding to the fluorine atom can activate the sulfur-fluorine bond for cleavage. nih.govacs.org

Aryl fluorosulfates react selectively with the nucleophilic side chains of amino acids such as tyrosine, lysine (B10760008), serine, and histidine. enamine.netmeliusorganics.com This chemoselectivity allows for the specific labeling of proteins and the formation of stable covalent bonds.

| Nucleophilic Amino Acid | Reactive Side Chain Group | Resulting Covalent Linkage | Reactivity Profile |

|---|---|---|---|

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate ester | Highly reactive, often a primary target. |

| Lysine | Primary amine (-NH₂) | Sulfamide | Reactive, forms a stable linkage. |

| Serine | Primary hydroxyl (-OH) | Sulfonate ester | Reactive, especially when activated by the local microenvironment. nih.gov |

| Histidine | Imidazole nitrogen | N-S bond | Demonstrates reactivity for covalent bond formation. enamine.netmeliusorganics.com |

The unique reactivity of the fluorosulfonyloxy group makes it an excellent "warhead" for covalent conjugation to biomolecules. As part of the SuFEx click chemistry family, aryl fluorosulfates can form robust linkages with O-, N-, and C-based nucleophiles under mild conditions. meliusorganics.comgrantome.com This property is particularly valuable for creating bioconjugates, such as antibody-drug conjugates or labeled proteins for imaging studies. meliusorganics.comchemrxiv.org

The stability of the aryl fluorosulfate group in aqueous environments, combined with its ability to be "switched on" by a specific biological target, provides a high degree of control and specificity. nih.gov This "templated reactivity" ensures that covalent bond formation occurs preferentially at the desired site, minimizing off-target reactions. nih.govacs.org For example, a molecule like 4-(4-Fluorosulfonyloxyphenoxy)pyridine could be designed as a probe where the pyridine (B92270) moiety directs binding to a specific protein, and the fluorosulfonyloxy group subsequently reacts with a nearby nucleophilic residue to form a permanent covalent bond. This strategy is central to "inverse drug discovery" and the development of highly specific covalent inhibitors. nih.govacs.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.orgquora.com However, its reactivity is modulated by the electronic properties of the substituent at the 4-position. The 4-fluorosulfonyloxyphenoxy group is electron-withdrawing, which reduces the electron density on the pyridine nitrogen, thereby influencing its basicity and nucleophilicity.

Pyridine acts as a Lewis base, donating its electron lone pair to Lewis acids. wikipedia.org The basicity of substituted pyridines is highly dependent on the electronic nature of the substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. stackexchange.com The 4-fluorosulfonyloxyphenoxy substituent exerts a strong electron-withdrawing effect (-I and -M), which significantly reduces the availability of the lone pair on the nitrogen atom for protonation or coordination to Lewis acids.

Consequently, 4-(4-Fluorosulfonyloxyphenoxy)pyridine is expected to be a considerably weaker base than unsubstituted pyridine. This reduced basicity affects its ability to form stable adducts with Lewis acids. The equilibrium for adduct formation will lie further to the side of the free base compared to pyridines bearing electron-donating or less electron-withdrawing groups.

| Compound | Substituent at 4-Position | Electronic Effect of Substituent | pKa of Conjugate Acid (approx.) |

|---|---|---|---|

| 4-Dimethylaminopyridine | -N(CH₃)₂ | Strongly Electron-Donating (+M > -I) | 9.7 |

| 4-Methylpyridine | -CH₃ | Weakly Electron-Donating (+I) | 6.0 |

| Pyridine | -H | Reference | 5.25 wikipedia.org |

| 4-Chloropyridine | -Cl | Electron-Withdrawing (-I > +M) | 3.8 |

| 4-(4-Fluorosulfonyloxyphenoxy)pyridine | -O-Ph-OSO₂F | Strongly Electron-Withdrawing | < 3.8 (Estimated) |

The nucleophilic nitrogen of pyridine reacts with alkyl halides in an Sₙ2 reaction to form N-alkylpyridinium salts, a process known as quaternization. wikipedia.org The rate of this reaction is dependent on the nucleophilicity of the pyridine nitrogen. Due to the electron-withdrawing nature of the 4-(4-fluorosulfonyloxyphenoxy) substituent, the nitrogen atom in this compound is less nucleophilic than in unsubstituted pyridine.

Therefore, N-alkylation of 4-(4-Fluorosulfonyloxyphenoxy)pyridine would require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive alkylating agents) compared to more electron-rich pyridines. nih.gov Despite the reduced reactivity, the reaction proceeds to yield the corresponding N-alkylated pyridinium salt, which carries a formal positive charge on the nitrogen atom. This quaternization further increases the electron-deficient nature of the pyridine ring.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.orgwikipedia.org This transformation converts the tertiary amine functionality into an N-oxide moiety. The rate of N-oxidation is sensitive to the electron density at the nitrogen atom; electron-withdrawing substituents make the oxidation more difficult. Thus, the oxidation of 4-(4-Fluorosulfonyloxyphenoxy)pyridine would be expected to proceed more slowly than that of pyridine itself. arkat-usa.org

Reactivity of the Pyridine and Phenoxy Ring Systems

The reactivity of 4-(4-Fluorosulfonyloxyphenoxy)pyridine is governed by the electronic properties of its constituent parts: the electron-deficient pyridine ring, the electron-rich phenoxy ring, and the powerful electron-withdrawing fluorosulfate group.

Electrophilic Aromatic Substitution (EAS) Pathways on the Phenoxy Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are dictated by the electronic nature of the substituents on the ring.

The phenoxy ring in 4-(4-Fluorosulfonyloxyphenoxy)pyridine has two key substituents: the pyridyloxy ether linkage and the fluorosulfate group.

Pyridyloxy Group (-O-Py): The ether oxygen is an activating group, meaning it increases the rate of EAS relative to benzene. It donates electron density to the ring via a resonance effect, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. This donation is directed to the ortho and para positions.

Fluorosulfate Group (-OSO₂F): This group is strongly electron-withdrawing due to the highly electronegative oxygen and fluorine atoms and the sulfur(VI) center. Electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta position relative to themselves.

In this molecule, the two groups are para to each other. The activating, ortho-directing effect of the ether oxygen and the deactivating, meta-directing effect of the fluorosulfate group are therefore directed to the same positions (the carbons ortho to the ether and meta to the fluorosulfate). While the activating nature of the ether would typically promote substitution, the potent deactivating effect of the fluorosulfate group would significantly slow the reaction, requiring harsh conditions. Electrophilic substitution on this ring is therefore predicted to be difficult. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine. The reaction proceeds via the attack of a nucleophile on the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the nitrogen atom, which is a highly stabilizing resonance form. stackexchange.com

In 4-(4-Fluorosulfonyloxyphenoxy)pyridine, the C-4 position is blocked by the phenoxy group. Therefore, SNAr reactions would be expected to occur at the C-2 and C-6 positions. The presence of a good leaving group at these positions would facilitate the reaction. However, in the parent molecule, the leaving group would be a hydride ion (H⁻), which is extremely poor, making direct SNAr unlikely without prior functionalization. If a halogen were present at the C-2 or C-6 position, SNAr would be a viable pathway. Studies on other halopyridines show that fluoride is often a better leaving group than other halides in SNAr reactions due to the high electronegativity of fluorine accelerating the initial nucleophilic attack. nih.gov

Radical Reactions and Selective Functionalization

Radical reactions offer alternative pathways for the functionalization of heteroaromatic compounds. For pyridines, the Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. This reaction typically shows a preference for the C-2 and C-4 positions.

Another pathway involves the generation of pyridinyl radicals. Single-electron reduction of a pyridinium ion (formed under acidic conditions) generates a neutral pyridinyl radical. nih.gov This radical species can then couple with other radicals. For 4-(4-Fluorosulfonyloxyphenoxy)pyridine, this approach could enable functionalization, likely at the C-2 and C-6 positions. The precise regioselectivity can be influenced by the nature of the radical and the reaction conditions, offering pathways that are distinct from traditional electrophilic or nucleophilic substitutions. nih.gov

Elucidation of Reaction Mechanisms

While mechanistic studies for EAS or SNAr on the aromatic core of 4-(4-Fluorosulfonyloxyphenoxy)pyridine are scarce, extensive research has been conducted on the reactivity of the fluorosulfate group itself, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Detailed Reaction Pathway Analysis and Transition State Characterization

The most prominent reaction pathway for aryl fluorosulfates is SuFEx, a highly efficient click chemistry reaction. nih.gov This is not a substitution on the aromatic ring, but a nucleophilic substitution at the sulfur(VI) center. The S-F bond, while generally stable, can be activated to react with nucleophiles. nih.gov

The fluoride-for-fluoride isotopic exchange is a key example that has been studied mechanistically. Computational and experimental analyses show this exchange proceeds through a low-energy barrier. nih.gov Kinetic studies using transfer of saturation by two-dimensional NMR (TDST-NMR) have been employed to measure the reaction rates.

For the exchange between phenyl fluorosulfate and a fluoride source, the mechanism involves the formation of a pentacoordinated sulfur intermediate. chemrxiv.org The reaction exhibits a low enthalpy of activation, confirming it as a facile process at room temperature. chemrxiv.org

| Parameter | Value | Method |

|---|---|---|

| Second-Order Rate Constant (k₂₉₈K) | 0.43 L mol⁻¹ s⁻¹ | TDST-NMR |

| Activation Enthalpy (ΔH‡) | 11.3 kcal mol⁻¹ | Eyring Plot from Variable Temperature TDST-NMR |

Data derived from studies on the analogous compound phenyl fluorosulfate. chemrxiv.orgnih.gov

Investigation of Intermolecular Interactions in Reaction Systems

Intermolecular interactions play a crucial role in the reactivity of the fluorosulfate group, particularly in biological contexts. The aryl fluorosulfate moiety is relatively inert but can be "activated" by its microenvironment within a protein binding site. nih.gov

Studies have shown that hydrogen bonding to the fluorine atom of the fluorosulfate can activate the sulfur-fluorine bond, increasing the electrophilicity of the sulfur atom. nih.gov Furthermore, proximal basic amino acid residues in a protein can deprotonate a nucleophilic residue (like tyrosine or serine), enhancing its reactivity toward the fluorosulfate electrophile. nih.govnih.gov This context-dependent reactivity, driven by specific intermolecular interactions, allows aryl fluorosulfates to be used as highly selective covalent probes for proteins.

| Interaction/Factor | Effect on Reactivity | Mechanism |

|---|---|---|

| Hydrogen Bonding to Fluorine | Activation | Increases electrophilicity of the sulfur atom. |

| Proximal Basic Residues | Activation | Enhances nucleophilicity of attacking residue (e.g., Tyr, Ser) via deprotonation. |

| Hammett Electronic Effects | Modulation | Electron-withdrawing groups on the aryl ring increase the reaction rate (positive ρ value). |

The influence of electronics on the SuFEx reaction has also been quantified. A Hammett plot for the reaction of para-substituted phenyl fluorosulfates with a fluoride source yields a positive ρ value of 1.56. chemrxiv.orgnih.gov This indicates that electron-withdrawing substituents on the phenyl ring accelerate the reaction by stabilizing the build-up of negative charge in the transition state.

Computational and Theoretical Chemistry of 4 4 Fluorosulfonyloxyphenoxy Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the distribution of electrons and predicting molecular behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction and has higher polarizability. nih.gov

For 4-(4-Fluorosulfonyloxyphenoxy)pyridine, the HOMO is expected to be localized primarily on the electron-rich phenoxy and pyridine (B92270) rings, while the LUMO would likely be distributed around the electron-withdrawing fluorosulfonyl group (-SO₂F). DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to determine these energy levels. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are hypothetical examples to illustrate typical outputs of quantum chemical calculations, as specific data for 4-(4-Fluorosulfonyloxyphenoxy)pyridine is not available.)

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.10 | LUMO - HOMO; indicates chemical stability |

| Ionization Potential (I) | 7.25 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.15 | -ELUMO; energy released when an electron is added |

| Electronegativity (χ) | 4.20 | (I + A) / 2; tendency to attract electrons |

| Chemical Hardness (η) | 3.05 | (I - A) / 2; resistance to change in electron distribution |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. bhu.ac.in The ESP map illustrates regions of varying electrostatic potential, which are color-coded. Regions of negative potential (typically red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In 4-(4-Fluorosulfonyloxyphenoxy)pyridine, the most negative potential regions are expected to be located around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. nih.gov These areas represent likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms on the aromatic rings and the area around the sulfur atom would exhibit a positive electrostatic potential, making them potential sites for nucleophilic attack. nih.gov

Aromaticity is a key property that confers significant stability to cyclic molecules. According to Hückel's rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and contains [4n+2] π-electrons. masterorganicchemistry.com

Both the pyridine and phenoxy rings in 4-(4-Fluorosulfonyloxyphenoxy)pyridine fulfill these criteria.

Pyridine Ring : This six-membered heterocycle is analogous to benzene. It has six π-electrons in a conjugated system. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.org

Phenoxy Ring : The phenyl group is the archetypal aromatic system with six π-electrons delocalized across the ring. The ether oxygen attached to it also influences the electronic properties, but the ring itself remains aromatic.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by optimizing its geometry to find the lowest energy state. This is typically achieved using computational methods like DFT. bhu.ac.in For 4-(4-Fluorosulfonyloxyphenoxy)pyridine, the key areas of conformational flexibility are the torsional angles around the C-O-C ether linkage and the C-O-S ester linkage.

Geometry optimization calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. These parameters are essential for a complete understanding of the molecule's structure and are foundational for further computational analysis.

Table 2: Illustrative Optimized Geometrical Parameters (Note: This table presents typical bond lengths and angles for similar molecular fragments as a reference, not calculated data for the specific title compound.)

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-C (Aromatic) | 1.39 Å |

| Bond Length | C-N (Pyridine) | 1.34 Å |

| Bond Length | C-O (Ether) | 1.36 Å |

| Bond Length | S=O (Sulfonyl) | 1.43 Å |

| Bond Length | S-F (Sulfonyl) | 1.58 Å |

| Bond Angle | C-O-C (Ether) | 118° |

| Bond Angle | O-S-O (Sulfonyl) | 120° |

| Dihedral Angle | C-C-O-C | Variable (determines conformation) |

Prediction of Reactivity and Selectivity Parameters

Computational chemistry provides powerful methods for predicting how and where a molecule will react.

Ab initio and DFT methods can be used to model chemical reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the reaction energy barriers (activation energies). rsc.org A lower energy barrier corresponds to a faster reaction rate.

For 4-(4-Fluorosulfonyloxyphenoxy)pyridine, such studies could investigate reactions like nucleophilic aromatic substitution on the pyridine ring or, more likely, nucleophilic attack at the highly electrophilic sulfur atom of the fluorosulfonyl group. nih.gov This latter reaction is characteristic of sulfonyl halides and related compounds. Computational modeling could predict the feasibility of such reactions with various nucleophiles, providing insights into the compound's kinetic stability and potential for chemical modification. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the outcomes of chemical reactions, offering insights into which sites on a molecule are most likely to react (regioselectivity) and the spatial arrangement of the resulting products (stereoselectivity). For 4-(4-Fluorosulfonyloxyphenoxy)pyridine, predictions can be made for reactions targeting its key functional groups: the pyridine ring and the fluorosulfonyloxy moiety.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom strongly influences the regioselectivity of such reactions. Computational analysis, typically using Density Functional Theory (DFT), can predict the most favorable site for nucleophilic attack by calculating the stability of the possible anionic intermediates (Meisenheimer complexes). stackexchange.comnih.gov For a 4-substituted pyridine, attack is electronically favored at the C-2 and C-6 positions (ortho to the nitrogen), as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing factor not possible with attack at the C-3 or C-5 positions. stackexchange.com Quantitative prediction models often use descriptors such as electron affinity (EA) and molecular electrostatic potential (ESP) to forecast reaction rates and regioselectivity for various substrates. rsc.orgchemrxiv.org These models could be applied to predict the outcome of reactions between 4-(4-Fluorosulfonyloxyphenoxy)pyridine and various nucleophiles.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity: The fluorosulfonyloxy group is a derivative of a sulfonyl fluoride, a functional group known for its participation in "click chemistry" via Sulfur(VI) Fluoride Exchange (SuFEx). acs.orgacs.org This reaction involves the displacement of the fluoride ion by a nucleophile. Theoretical studies on analogous systems have shown that this process typically proceeds through a stereoselective SN2-like mechanism, resulting in an inversion of the configuration at the sulfur center. nih.gov Computational methods can be used to map the potential energy surface of this reaction, elucidating the transition state geometry and confirming the stereochemical outcome. nih.gov While the sulfur in 4-(4-Fluorosulfonyloxyphenoxy)pyridine is not a traditional stereocenter, these computational approaches are crucial for understanding the reactivity and potential stereoselectivity in more complex, chiral sulfonyl fluorides. acs.org

The table below summarizes potential reactions and the computational methods used for their predictability.

| Reaction Type | Reactive Site | Predicted Selectivity | Computational Prediction Method |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine Ring (C-2, C-6 positions) | Regioselective | DFT (Intermediate Stability Calculation), ESP/EA Models nih.govrsc.org |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonyl Group (S-F bond) | Stereoselective (Inversion) | Potential Energy Surface (PES) Mapping nih.gov |

Molecular Interactions and Binding Affinity Predictions

4-(4-Fluorosulfonyloxyphenoxy)pyridine possesses multiple functional groups capable of engaging in a diverse array of non-covalent interactions, which dictate its supramolecular chemistry and interactions with biological macromolecules.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. aip.orgquora.com Computational studies on pyridine-water complexes, using methods like second-order Møller–Plesset perturbation theory (MP2), show that the nitrogen's lone pair readily interacts with hydrogen bond donors. aip.orgnih.gov Additionally, the ether oxygen and the oxygen and fluorine atoms of the fluorosulfonyloxy group can act as weaker hydrogen bond acceptors. Theoretical calculations can precisely determine the geometry and energy of these interactions. aip.org

π-Stacking: The two aromatic rings (pyridine and phenoxy) allow the molecule to participate in π-stacking interactions. Extensive computational studies on pyridine dimers have revealed the complexity of these interactions, which are a blend of electrostatic and electron correlation effects. nih.gov DFT calculations corrected for dispersion have shown that the most stable configuration for a pyridine dimer is the antiparallel-displaced geometry, with a significant binding energy. researchgate.net

Chalcogen Bonds: Chalcogen bonds are non-covalent interactions involving Group 16 elements (like sulfur and oxygen) acting as electrophilic centers (σ-holes). The sulfur atom and, to a lesser extent, the ether oxygen in 4-(4-Fluorosulfonyloxyphenoxy)pyridine could participate in such bonds with nucleophilic partners. Ab initio calculations on sulfur-containing compounds demonstrate that these interactions can be surprisingly strong, particularly when the sulfur-containing group is attached to electron-withdrawing substituents, as is the case here. acs.orgnih.gov

Tetrel Bonds: A tetrel bond is a non-covalent interaction involving a Group 14 element. While less common for this structure, the concept of σ-hole interactions can be extended to other elements, and computational screening is the primary method for identifying and characterizing these weaker forces. nih.govdntb.gov.ua

The following table summarizes the potential non-covalent interactions for this molecule.

| Interaction Type | Potential Donor/Acceptor Site on Molecule | Description |

|---|---|---|

| Hydrogen Bond | Pyridine N, Ether O, Sulfonyl O, Sulfonyl F (Acceptors) | Electrostatic attraction between a hydrogen atom and an electronegative atom. The pyridine N is the strongest acceptor site. quora.comnih.gov |

| π-Stacking | Pyridine Ring, Phenoxy Ring | Interaction between aromatic rings. Can be face-to-face or edge-to-face. Most stable pyridine dimer is antiparallel-displaced. nih.govresearchgate.net |

| Chalcogen Bond | Sulfur Atom, Ether Oxygen (σ-hole donors) | Interaction between an electrophilic region on a Group 16 element and a nucleophile. acs.org |

| Tetrel Bond | (Hypothetical) | Interaction involving a Group 14 element as a Lewis acid. Less likely but computationally verifiable. dntb.gov.ua |

To predict how 4-(4-Fluorosulfonyloxyphenoxy)pyridine might interact with a protein or other macromolecular receptor, a multi-step in silico modeling workflow is typically employed. This process aims to predict the binding pose, affinity, and stability of the ligand-receptor complex. nih.govarxiv.org

The process begins with molecular docking , a computational technique that places the ligand into the binding site of a receptor and scores the different poses based on how well they fit sterically and electronically. nih.gov Given the presence of the sulfonyl fluoride group, a covalent docking protocol would be particularly relevant. Sulfonyl fluorides are known to act as irreversible inhibitors by forming a covalent bond with nucleophilic amino acid residues like serine, tyrosine, or lysine (B10760008). acs.orgnih.govrsc.org Covalent docking algorithms model the reaction between the sulfonyl fluoride and the receptor's side chain to predict the final, covalently bound complex. nih.gov Analysis of the docked pose reveals crucial non-covalent interactions, such as hydrogen bonds formed by the sulfonyl oxygens with the receptor's "oxyanion hole," which contribute to the initial recognition and binding before covalent modification. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed. researchgate.netnih.gov MD simulations model the atomic movements of the system over time, providing insights into the stability of the predicted binding pose and the flexibility of the ligand-receptor complex under physiological conditions. nih.gov By simulating the complex for nanoseconds or longer, researchers can assess the persistence of key interactions (like hydrogen bonds) and identify any conformational changes induced by the ligand binding. researchgate.net These simulations are critical for validating docking results and gaining a more dynamic understanding of the molecular recognition process.

The general workflow for modeling these interactions is outlined below.

| Computational Step | Purpose | Information Obtained |

|---|---|---|

| Receptor Preparation | Prepare the 3D structure of the target protein for docking. | Optimized receptor structure with defined binding site. |

| Molecular Docking (Covalent) | Predict the binding pose and affinity of the ligand in the receptor site. | Preferred binding orientation, scoring function value (proxy for affinity), key intermolecular contacts (H-bonds, hydrophobic interactions). nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-receptor complex over time. | Conformational stability, persistence of interactions, flexibility of ligand and protein residues (RMSD, RMSF). researchgate.netnih.gov |

| Binding Free Energy Calculation | Quantify the binding affinity more accurately than docking scores. | Calculated ΔG of binding (e.g., using MM/PBSA or FEP methods). nih.gov |

Advanced Research Applications of 4 4 Fluorosulfonyloxyphenoxy Pyridine

Role in Ligand Design and Coordination Chemistry

Beyond its reactivity in bioconjugation, the core structure of 4-(4-Fluorosulfonyloxyphenoxy)pyridine holds potential in the field of coordination chemistry, where molecules act as ligands that bind to metal ions.

Chelating agents are molecules that can form multiple bonds to a single metal ion. nih.gov The 4-phenoxypyridine (B1584201) scaffold present in the compound contains potential coordination sites for metal ions. Specifically, the nitrogen atom of the pyridine (B92270) ring and the ether oxygen atom of the phenoxy group can act in concert as a bidentate (two-toothed) chelating ligand.

The ability of pyridine-based structures to chelate biologically important metals is well-documented. researchgate.net For instance, hydroxypyridinones are a class of powerful iron chelators used in medicine. researchgate.net The design of such ligands is critical for developing drugs that can modulate the activity of metalloenzymes or correct imbalances in metal ion homeostasis. nih.gov While the primary application of 4-(4-Fluorosulfonyloxyphenoxy)pyridine has been as a covalent probe, its underlying molecular framework suggests a potential secondary role in interacting with metal ions, which are often found as essential cofactors in the active sites of enzymes. This dual functionality could be exploited in the design of sophisticated inhibitors that both chelate a catalytic metal and covalently modify the enzyme active site.

| Potential Donor Atom | Functional Group | Role in Chelation |

|---|---|---|

| Nitrogen | Pyridine Ring | Acts as a Lewis base, donating a lone pair of electrons to a metal cation. |

| Oxygen | Phenoxy Ether Linkage | Can donate a lone pair of electrons, participating in the formation of a chelate ring with the pyridine nitrogen. |

Development of Ligands for Catalytic Systems

While pyridine-based structures are known to be effective ligands in various catalytic systems, the application of 4-(4-Fluorosulfonyloxyphenoxy)pyridine specifically for this purpose is not a widely documented area of its research. The primary focus of investigation for this compound and its derivatives has been centered on its utility as a reactive scaffold in biological systems rather than as a ligand for transition metal catalysis. The inherent reactivity of the fluorosulfate (B1228806) group, which is designed to form covalent bonds with biological nucleophiles, may limit its utility in catalytic cycles where ligand stability and reversible coordination are often paramount.

Contributions to Medicinal Chemistry Research Principles

The most significant contributions of 4-(4-Fluorosulfonyloxyphenoxy)pyridine are found in the field of medicinal chemistry, where it serves as an exemplary scaffold for applying modern drug design principles. Its structure combines a 4-phenoxypyridine core, a motif found in numerous kinase inhibitors, with a fluorosulfate "warhead," enabling the creation of highly specific and potent therapeutic candidates. researchgate.netnih.gov

The compound is an ideal scaffold for the rational design of targeted covalent inhibitors (TCIs). nih.gov This strategy involves creating molecules that, after initial, reversible binding to a target protein, form a permanent covalent bond with a specific amino acid residue, leading to irreversible inhibition. researchgate.net

The design principle involves a two-part approach:

Recognition Element : The 4-phenoxypyridine portion of the molecule acts as the recognition element, or "scaffold," responsible for guiding the inhibitor to the correct binding site on a target protein, such as the ATP-binding pocket of a protein kinase. researchgate.netnih.gov

Reactive Warhead : The fluorosulfate (-OSO₂F) group serves as the electrophilic "warhead." It is relatively stable in biological media but is designed to react with proximal nucleophilic amino acid residues like lysine (B10760008) or tyrosine once the scaffold is properly oriented within the target's binding site. nih.govtdl.org

This approach has been successfully applied to develop covalent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), where a known reversible inhibitor (Erlotinib) was modified to include a fluorosulfate group. nih.gov This new compound could then form a covalent bond with a conserved lysine residue (K745) in the EGFR active site, demonstrating the power of this design strategy. nih.gov Similarly, fluorosulfate warheads have been used to target a conserved lysine in the lipid kinase PI4KIIIβ. nih.govrsc.org The 4-(4-Fluorosulfonyloxyphenoxy)pyridine structure provides a ready-made foundation for applying this principle to other protein targets.

Table 1: Components of 4-(4-Fluorosulfonyloxyphenoxy)pyridine in Rational Drug Design

| Component | Structure | Role in Drug Design |

|---|---|---|

| 4-Phenoxypyridine | Pyridine-O-Phenyl | Acts as a recognition scaffold to guide the molecule to a specific protein binding site (e.g., ATP pocket of a kinase). |

| Fluorosulfate | -OSO₂F | Functions as a latent electrophilic "warhead" that forms a stable covalent bond with nucleophilic amino acid residues (e.g., Lysine, Tyrosine). |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For covalent inhibitors derived from the 4-(4-Fluorosulfonyloxyphenoxy)pyridine scaffold, SAR analyses focus on modifying the phenoxypyridine core to maximize the initial, non-covalent binding affinity. nih.gov A stronger initial interaction ensures that the inhibitor remains in the binding pocket long enough for the slower, covalent reaction to occur, which enhances both potency and selectivity. nih.gov

SAR investigations would systematically explore substitutions on both the pyridine and phenyl rings. The goal is to identify modifications that improve interactions with the target protein through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. While the fluorosulfate warhead is typically kept constant, its position on the scaffold can also be varied to achieve optimal geometry for reaction with the target residue. nih.gov

Table 2: Conceptual SAR Study for a 4-(4-Fluorosulfonyloxyphenoxy)pyridine-based Inhibitor

| Compound | Modification on Scaffold | Predicted Effect on Non-Covalent Binding (Ki) | Rationale |

|---|---|---|---|

| Parent | None | Baseline | The unsubstituted phenoxypyridine core provides initial affinity. |

| Analog A | Add methyl group to pyridine ring | Improved Ki | Fills a small hydrophobic pocket within the target's active site. |

| Analog B | Add amino group to phenyl ring | Improved Ki | Forms a new hydrogen bond with a backbone carbonyl in the binding site. |

| Analog C | Add bulky t-butyl group | Worsened Ki | Introduces steric clash, preventing optimal orientation of the scaffold. |

Computational methods are indispensable for the design of covalent inhibitors based on the 4-(4-Fluorosulfonyloxypyridine) scaffold. researchgate.net Molecular docking simulations are used to predict how the molecule fits into the three-dimensional structure of a target protein. nih.govresearchgate.net

This in silico process typically involves:

Target Identification : Docking the scaffold into the crystal structures of various proteins to identify potential binding partners.

Binding Mode Prediction : Determining the most likely orientation of the inhibitor within the active site. nih.gov

Warhead Positioning : Critically, these simulations are used to position the fluorosulfate group in close proximity and with the correct orientation to a targetable nucleophilic residue (e.g., the ε-amino group of lysine). nih.gov This step is crucial for predicting whether a covalent reaction is geometrically feasible.

These computational studies provide a mechanistic hypothesis for how the inhibitor works, which can then be validated experimentally. unar.ac.id This in silico-first approach accelerates the design process and reduces the need for extensive empirical screening. researchgate.net

Beyond creating therapeutic agents, the 4-(4-Fluorosulfonyloxyphenoxy)pyridine scaffold is used to design novel chemical probes to explore biological processes. The robust and specific nature of the SuFEx reaction makes it ideal for creating tools for chemical biology. sigmaaldrich.comnih.gov

One key application is in the development of activity-based protein profiling (ABPP) probes. nih.gov These are molecules designed to covalently label active enzymes in their native environment. A probe based on this scaffold would typically include three components:

The 4-phenoxypyridine scaffold for target recognition.

The fluorosulfate warhead for covalent labeling.

A reporter tag (e.g., an alkyne or azide (B81097) group) for visualization or enrichment. This tag allows researchers to use a secondary "click chemistry" reaction to attach a fluorescent dye or an affinity handle (like biotin) after the probe has bound to its target.

Such probes enable the identification of new drug targets, the study of enzyme function in complex biological samples, and the verification of target engagement in living cells. grantome.comnih.gov

Potential in Materials Science and Analytical Chemistry

The unique properties of the sulfonyl fluoride (B91410) group also give 4-(4-Fluorosulfonyloxyphenoxy)pyridine potential applications in materials science and analytical chemistry. SuFEx chemistry is promoted as a "connector" technology, useful for linking molecular building blocks together with high efficiency and stability. sigmaaldrich.com

In materials science , this compound could serve as a monomer or a surface-modifying agent. The fluorosulfate group can react with nucleophiles (like hydroxyl or amine groups) on the surface of a polymer or other material to covalently graft the phenoxypyridine unit, thereby altering the material's surface properties (e.g., hydrophobicity, refractive index). mdpi.com It could also be used to cross-link polymer chains, creating robust network materials. mdpi.com Pyridine-containing covalent organic frameworks have also been investigated as materials for applications like lithium-ion batteries. rsc.org

In analytical chemistry , the fluorosulfate group's ability to react specifically with certain nucleophiles could be exploited to develop new derivatizing agents for analytical techniques. Furthermore, the fluorosulfate group is an excellent handle for introducing fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, for use in Positron Emission Tomography (PET) imaging. grantome.com This allows for the synthesis of radiotracers that can covalently bind to their target, providing a powerful method for imaging biological targets in vivo. grantome.com

Development of Chemosensors and Molecular Recognition Elements

Pyridine-containing compounds are frequently utilized in the design of chemosensors due to the coordinating properties of the nitrogen atom, which can interact with various analytes. These interactions can lead to changes in the molecule's photophysical properties, such as fluorescence or color, enabling the detection of the target species. For instance, pyridine derivatives have been incorporated into fluorogenic probes for the detection of enzymes and other biologically relevant molecules. semanticscholar.orgnih.gov

Aryl fluorosulfates, on the other hand, are recognized for their role in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.netresearchgate.net The fluorosulfate group can act as a reactive handle for covalent modification, a principle that could be applied to the development of selective covalent probes. nih.gov In a hypothetical chemosensor design, the 4-(4-Fluorosulfonyloxyphenoxy)pyridine scaffold could be engineered so that the pyridine moiety acts as a recognition site for a specific analyte. Binding of the analyte could then trigger a conformational change that enhances the reactivity of the fluorosulfate group towards a nearby nucleophile, leading to a detectable signal.

Potential Research Directions for Chemosensor Development:

| Research Area | Potential Application of 4-(4-Fluorosulfonyloxyphenoxy)pyridine | Detection Mechanism |

| Enzyme Activity Probes | Design of probes where the pyridine moiety binds to an enzyme's active site. | Analyte binding could unmask the fluorosulfate group for reaction with a reporter molecule, leading to a fluorescent or colorimetric signal. |

| Metal Ion Sensing | Functionalization with ligands on the pyridine ring to selectively bind metal ions. | Metal ion coordination could induce a measurable change in the compound's spectroscopic properties. |

| Covalent Probes | Utilization of the aryl fluorosulfate as a warhead for selective labeling of proteins or other biomolecules. | The pyridine-phenoxy portion of the molecule would guide the probe to its target, and the fluorosulfate would form a stable covalent bond. nih.gov |

Functionalization of Polymeric and Nanomaterials

The surface modification of polymers and nanomaterials is crucial for tailoring their properties for specific applications, such as targeted drug delivery, catalysis, and sensing. Pyridine-based molecules are used to functionalize surfaces, introducing sites for metal coordination, hydrogen bonding, or further chemical modification.

The aryl fluorosulfate group in 4-(4-Fluorosulfonyloxyphenoxy)pyridine offers a versatile anchor for covalent attachment to polymer surfaces or nanomaterials. This is often achieved through reactions that leverage the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. semanticscholar.orgrsc.org This approach allows for the efficient and stable linkage of the molecule to materials bearing complementary functional groups.

Hypothetical Functionalization Strategies:

| Material | Functionalization Approach | Potential Application |

| Polymeric Membranes | Grafting of 4-(4-Fluorosulfonyloxyphenoxy)pyridine onto the polymer backbone. | Creation of membranes with altered surface polarity, potentially improving their performance in separation processes. |

| Silica Nanoparticles | Covalent attachment to the nanoparticle surface via the fluorosulfate group. rsc.org | Development of targeted drug delivery systems, where the pyridine moiety could be further modified with a targeting ligand. |

| Gold Nanoparticles | Self-assembly onto the gold surface, potentially through coordination with the pyridine nitrogen. | Fabrication of sensors where the nanoparticle's plasmonic properties are modulated by the binding of analytes to the pyridine unit. |

Application in Radiochemistry Research (e.g., as a precursor for radioligands, excluding clinical imaging)

In radiochemistry, molecules containing a fluorine atom or a group that can be readily converted to a fluorine-containing group are valuable as precursors for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET). The development of novel radiolabeling methods is an active area of research.

The structure of 4-(4-Fluorosulfonyloxyphenoxy)pyridine suggests its potential as a precursor for the introduction of radioactive fluorine-18 ([¹⁸F]). While direct nucleophilic substitution of the fluorosulfate group with [¹⁸F]fluoride is not a standard radiolabeling strategy, the pyridine ring itself can be a target for radiofluorination under specific conditions. rsc.org Alternatively, the molecule could be modified to include a more suitable leaving group for [¹⁸F]-labeling, with the fluorosulfonyloxyphenoxy-pyridine core serving as a scaffold for a new class of radioligands. The development of such radiotracers is crucial for preclinical research in pharmacology and biology to study the distribution and target engagement of new drug candidates in animal models. researchgate.netnih.gov

Q & A

Q. Basic

- NMR spectroscopy : F NMR confirms fluorosulfonyl group incorporation (δ ≈ -40 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., S–O ≈ 1.43 Å, C–F ≈ 1.34 Å) and dihedral angles between aromatic rings. For example, monoclinic C2/c symmetry is common in related pyridine derivatives .

- FT-IR : Peaks at 1370 cm (S=O) and 840 cm (C–F) validate functional groups .

How do researchers address discrepancies in crystallographic data for fluorosulfonyl-containing pyridines?

Advanced

Contradictions in crystal packing (e.g., π-π stacking distances or hydrogen-bonding networks) may arise due to polymorphism or solvent effects. Strategies include:

- Re-crystallization : Test multiple solvents (e.g., DCM/hexane vs. EtOAc) to isolate different polymorphs.

- Computational modeling : Compare experimental data with DFT-optimized structures to identify energetically favorable conformers.

For instance, π-π interactions in related compounds vary from 3.6–3.8 Å depending on crystallization conditions .

What safety protocols are critical when handling fluorosulfonyloxy intermediates?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of toxic fumes (e.g., SO released during hydrolysis).

- Waste disposal : Quench residual fluorosulfonyl chloride with ice-cold sodium bicarbonate before disposal .

How can researchers design experiments to probe the reactivity of the fluorosulfonyloxy group?

Q. Advanced

- Nucleophilic substitution : React with amines (e.g., piperidine) in THF at 25°C to form sulfonamides; monitor via TLC.

- Hydrolysis kinetics : Study pH-dependent decomposition (e.g., in aqueous buffer at pH 7.4 vs. 9.0) using UV-Vis spectroscopy (λ = 270 nm).

- Cross-coupling : Test Pd-catalyzed coupling with arylboronic acids to replace the fluorosulfonyl group. Reaction progress is tracked by F NMR .

What strategies improve chromatographic resolution of fluorosulfonyloxy derivatives?

Q. Advanced

- Stationary phase : Use C18 reverse-phase columns for HPLC with a water/acetonitrile gradient (0.1% TFA additive enhances peak symmetry).

- Mobile phase : For TLC, a 7:3 hexane/ethyl acetate ratio separates polar byproducts (R ≈ 0.4 for target compound).

- Prep-HPLC : Scale-up purification with a 20 μm particle size column at 15 mL/min flow rate .

How does the electron-withdrawing fluorosulfonyl group influence pyridine ring electronic properties?

Advanced

The fluorosulfonyloxy group reduces electron density on the pyridine ring, as evidenced by:

- Cyclic voltammetry : Anodic shifts (~+0.3 V) in oxidation potentials compared to non-sulfonated analogs.

- DFT calculations : Lower HOMO energy (-8.2 eV vs. -7.5 eV for unsubstituted pyridine) indicates enhanced electrophilicity. This facilitates nucleophilic aromatic substitution reactions .

What are the challenges in scaling up fluorosulfonyloxy synthesis, and how are they addressed?

Q. Advanced

- Exothermic reactions : Use jacketed reactors with coolant circulation (e.g., -10°C brine) to control temperature during sulfonation.

- Moisture sensitivity : Implement inert atmosphere (N or Ar) and dried solvents (Karl Fischer titration <50 ppm HO).

- Purification : Replace column chromatography with crystallization (e.g., from tert-butyl methyl ether) for cost-effective scale-up .

How can researchers validate the absence of regioisomers in the final product?

Q. Advanced

- NOESY NMR : Correlate spatial proximity of fluorosulfonyloxy protons with pyridine ring protons to confirm substitution pattern.

- LC-HRMS : Exact mass analysis (m/z calculated for CHFNOS: 292.0123) distinguishes regioisomers with mass differences >0.005 Da.

- X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.